2-Hydroxypropyl DL-methionate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl DL-methionate hydrochloride typically involves the esterification of DL-methionine with 2-hydroxypropyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:
Temperature: The reaction is usually carried out at a controlled temperature to ensure optimal yield.
Catalysts: Acid catalysts may be used to facilitate the esterification process.
Solvents: Common solvents include methanol or ethanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors, followed by purification steps such as crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl DL-methionate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Hydroxypropyl DL-methionate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl DL-methionate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a precursor to other biologically active molecules, influencing metabolic processes and enzyme activities . Its effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
DL-Methionine: A sulfur-containing amino acid that is essential for protein synthesis.
2-Hydroxypropyl Methionine: A derivative of methionine with similar chemical properties.
Uniqueness
2-Hydroxypropyl DL-methionate hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities . Its ability to form stable hydrochloride salts enhances its solubility and stability, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
93805-90-4 |
---|---|
Molecular Formula |
C8H18ClNO3S |
Molecular Weight |
243.75 g/mol |
IUPAC Name |
2-hydroxypropyl 2-amino-4-methylsulfanylbutanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO3S.ClH/c1-6(10)5-12-8(11)7(9)3-4-13-2;/h6-7,10H,3-5,9H2,1-2H3;1H |
InChI Key |
RDWMZVCVYPOGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C(CCSC)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.